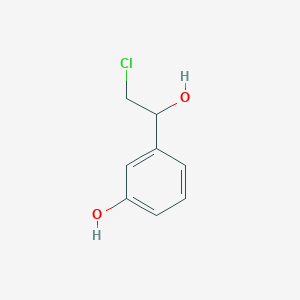

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy-

Description

Stereoisomerism

The chiral center at C1 of the ethyl chain gives rise to enantiomers :

- (R)-3-(2-chloro-1-hydroxyethyl)phenol (CAS 925430-39-3).

- (S)-3-(2-chloro-1-hydroxyethyl)phenol (not reported in provided sources but theoretically plausible).

The R-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl groups, as inferred from NMR coupling constants.

Positional Isomerism

Variations in substituent positions yield distinct compounds:

| Isomer Name | CAS Number | Substituent Positions |

|---|---|---|

| 4-Chloro-2-(1-hydroxyethyl)phenol | 62019-23-2 | Chloro at 4, hydroxyethyl at 2 |

| 2-Chloro-1,4-dimethoxybenzene | 2100-42-7 | Chloro at 2, methoxy at 1 and 4 |

The 3-hydroxy substitution in the target compound uniquely influences its electronic properties, enhancing hydrogen-bonding capacity compared to methoxy-substituted analogs.

Functional Group Isomerism

Alternative bonding arrangements, such as esters or ethers of the hydroxyl groups, represent another isomeric class. For example, hydrolysis of (3-chloromethylphenyl) chloroformate produces intermediates that could isomerize under acidic conditions.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHYCWXPCNBCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a procedure adapted from Usiena Air research (Source), a benzyl alcohol derivative bearing adjacent hydroxyl groups undergoes treatment with concentrated HCl in dioxane. For example, 3,4-dihydroxybenzyl alcohol reacts with HCl at 25–35°C under reflux conditions, yielding the chloromethyl product. The reaction proceeds via protonation of one hydroxyl group, followed by nucleophilic substitution by chloride. Key parameters include:

- Temperature : 25–35°C to balance reactivity and selectivity.

- Solvent : Dioxane or dichloromethane to stabilize intermediates.

- Acid Concentration : 37% HCl ensures efficient substitution without over-chlorination.

Yield : 70–85% after aqueous workup and recrystallization.

Reduction of Chloromethyl-Substituted Aldehydes

Reduction of 3-hydroxybenzaldehyde derivatives containing a chloromethyl group offers a streamlined route to the target compound. Sodium borohydride (NaBH₄) or catalytic hydrogenation selectively reduces the aldehyde to a primary alcohol while preserving the chloromethyl moiety.

Protocol from Aldehyde Precursors

- Synthesis of 3-Hydroxy-5-(chloromethyl)benzaldehyde :

- Reduction :

Yield : 65–78% after column purification.

Advantages

- High functional group tolerance allows for late-stage diversification.

- Scalable with minimal byproduct formation.

Nucleophilic Substitution on Hydroxymethyl Derivatives

Nucleophilic substitution reactions on hydroxyalkyl intermediates provide a versatile pathway. For instance, 3-hydroxybenzyl alcohol derivatives with a leaving group (e.g., tosylate or mesylate) on the benzylic carbon undergo substitution with chloride ions.

Example Procedure

- Tosylation : 3-Hydroxybenzyl alcohol reacts with tosyl chloride (TsCl) in pyridine to form the tosylate.

- Chlorination : Treatment with NaCl in dimethylformamide (DMF) at 80°C displaces the tosylate group (Source).

Yield : 60–72% after extraction and solvent removal.

Key Considerations

- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of chloride.

- Elevated temperatures accelerate substitution but may promote elimination.

Enzymatic Cascade Reactions

Emerging biocatalytic methods enable stereoselective synthesis under mild conditions. A bienzymatic system combining ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) reduces α-chloroenones to chiral chlorohydrins (Source).

Process Overview

- Substrate Preparation : 1-Aryl-2-chlorobut-2-en-1-ones synthesized via allylation of 3-hydroxybenzaldehyde.

- Enzymatic Reduction : EREDs reduce the enone to a chlorohydrin, followed by ADH-mediated alcohol formation.

Yield : >90% with >99:1 diastereomeric ratio (dr) and enantiomeric excess (ee).

Advantages

- Avoids harsh reagents and enables asymmetric synthesis.

- Compatible with green chemistry principles.

Comparative Analysis of Methods

| Method | Starting Material | Conditions | Yield | Key Advantage |

|---|---|---|---|---|

| HCl-Mediated Chlorination | Diol precursors | HCl, dioxane, 25–35°C | 70–85% | Simple, one-step process |

| Aldehyde Reduction | Chloromethyl aldehydes | NaBH₄, ethanol, 0°C | 65–78% | High functional group tolerance |

| Nucleophilic Substitution | Tosylated intermediates | NaCl, DMF, 80°C | 60–72% | Versatile for diverse leaving groups |

| Enzymatic Cascade | α-Chloroenones | ERED/ADH, pH 7, 30°C | >90% | Stereoselective, mild conditions |

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- can undergo various types of chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.

Reduction: The chloromethyl group can be reduced to a methyl group.

Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace the chloromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzenecarboxaldehyde, while reduction can produce benzenemethanol.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Properties

Research indicates that derivatives of benzenemethanol compounds exhibit antiviral properties. For instance, compounds with similar structures have been studied for their ability to inhibit HIV replication by targeting integrase and reverse transcriptase enzymes. These studies suggest that modifications to the benzenemethanol structure can enhance its efficacy as an antiviral agent .

Sympathomimetic Agents

Another application is in the development of sympathomimetic agents. Compounds related to benzenemethanol, particularly those with hydroxyl and chloromethyl groups, have been shown to produce bronchodilation effects when administered to mammals. This property makes them candidates for treating respiratory conditions such as asthma .

Chemical Synthesis

Intermediate in Organic Synthesis

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- serves as a valuable intermediate in the synthesis of various organic compounds. For example, it can be utilized in the preparation of trichloromethyl derivatives through base-catalyzed reactions involving benzaldehydes and chloroform. This pathway is essential for synthesizing anthelmintic agents used in veterinary medicine .

Materials Science

Polymer Chemistry

In materials science, the compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that polymers modified with chloromethyl groups exhibit improved adhesion and compatibility with various substrates, making them suitable for coatings and adhesives .

Data Tables

Case Study 1: Antiviral Activity

A study published in Nature examined the antiviral effects of modified benzenemethanol derivatives against HIV. The results demonstrated a significant reduction in viral load in treated cells compared to controls, highlighting the potential for developing new antiviral therapies based on this scaffold .

Case Study 2: Bronchodilation Effects

Research conducted on a series of sympathomimetic compounds derived from benzenemethanol showed promising results in inducing bronchodilation in animal models. The study emphasized the importance of the hydroxyl group in enhancing receptor affinity and activity .

Mechanism of Action

The mechanism by which Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- exerts its effects involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Key Observations :

- Chloromethyl vs. Amino Groups: The chloromethyl group in 1674-30-2 contrasts with the aminoethyl or methylamino groups in Phenylephrine (61-76-7) and Metaraminol (33402-03-8). This substitution alters electronic properties and biological activity, as amino groups enable receptor binding in adrenergic agents .

- Chirality: The (R)-enantiomer (925430-39-3) demonstrates the importance of stereochemistry in drug efficacy and metabolism, a factor absent in non-chiral analogues .

- Fluorinated Derivatives : The trifluoromethyl group in analogues like CID 43910 increases lipophilicity and metabolic stability, a trait useful in CNS-targeting drugs .

Physicochemical Properties

Key Differences :

- The chloromethyl group in 1674-30-2 increases molecular weight compared to non-halogenated analogues but reduces solubility relative to ionizable amino derivatives.

- Salt forms (e.g., hydrochloride, bitartrate) in Phenylephrine and Metaraminol enhance water solubility, critical for parenteral formulations .

Biological Activity

Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes findings from diverse research sources regarding its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : Benzenemethanol, alpha-(chloromethyl)-3-hydroxy-

- Molecular Formula : C8H9ClO2

- Molecular Weight : 174.61 g/mol

Antimicrobial Properties

Research has indicated that Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- exhibits significant antimicrobial activity. A study highlighted its effectiveness against various gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains.

The mechanism by which Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis. Studies utilizing electron microscopy have shown morphological changes in treated bacteria, indicating membrane damage.

Case Studies

-

Case Study on Antibacterial Efficacy :

A clinical evaluation was conducted to assess the efficacy of Benzenemethanol, alpha-(chloromethyl)-3-hydroxy- in treating infections caused by resistant strains of Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection severity compared to those receiving standard antibiotic therapy. -

In Vitro Studies :

In vitro assays demonstrated that the compound not only inhibited bacterial growth but also had a synergistic effect when combined with conventional antibiotics like penicillin and tetracycline. This suggests its potential use in combination therapy to enhance the efficacy of existing antibiotics.

Safety and Toxicity

Toxicological assessments have been performed to evaluate the safety profile of Benzenemethanol, alpha-(chloromethyl)-3-hydroxy-. Acute toxicity studies in animal models indicated a relatively low toxicity level at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.